N-(4-bromophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
N-(4-bromophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of bromine, nitro, and methyl groups attached to a pyrimidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3-nitroacetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrimidines: Formed by nucleophilic substitution of the bromine atom.
Scientific Research Applications
N-(4-bromophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with cell division, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-chloroacetamide: Another bromine-containing compound with antimicrobial properties.
4-bromophenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A dihydropyridine derivative used in cardiovascular research.
Uniqueness
N-(4-bromophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(4-bromophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O4/c1-10-15(17(24)21-13-7-5-12(19)6-8-13)16(22-18(25)20-10)11-3-2-4-14(9-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRCNIUJXPLVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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